molecular formula C20H18N4O2S B3890346 (4E)-2-(1,3-benzothiazol-2-yl)-4-{[(3-hydroxypropyl)amino]methylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-2-(1,3-benzothiazol-2-yl)-4-{[(3-hydroxypropyl)amino]methylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B3890346
M. Wt: 378.4 g/mol
InChI Key: BZUNBFKGDKCZLT-UHFFFAOYSA-N
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Description

(4E)-2-(1,3-benzothiazol-2-yl)-4-{[(3-hydroxypropyl)amino]methylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiazole ring, a pyrazolone core, and a hydroxypropylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-(1,3-benzothiazol-2-yl)-4-{[(3-hydroxypropyl)amino]methylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzothiazole-2-amine with an appropriate aldehyde to form an intermediate Schiff base. This intermediate is then reacted with a pyrazolone derivative under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating and stirring to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems. Purification steps such as recrystallization or chromatography may be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(4E)-2-(1,3-benzothiazol-2-yl)-4-{[(3-hydroxypropyl)amino]methylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts such as palladium on carbon.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (4E)-2-(1,3-benzothiazol-2-yl)-4-{[(3-hydroxypropyl)amino]methylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activity, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Its ability to interact with biological targets makes it a promising candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4E)-2-(1,3-benzothiazol-2-yl)-4-{[(3-hydroxypropyl)amino]methylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-2-(1,3-benzothiazol-2-yl)-4-{[(2-hydroxyethyl)amino]methylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
  • (4E)-2-(1,3-benzothiazol-2-yl)-4-{[(4-hydroxybutyl)amino]methylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

The uniqueness of (4E)-2-(1,3-benzothiazol-2-yl)-4-{[(3-hydroxypropyl)amino]methylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one lies in its specific substitution pattern and the presence of the hydroxypropylamino group. This structural feature may confer unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-(3-hydroxypropyliminomethyl)-5-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c25-12-6-11-21-13-15-18(14-7-2-1-3-8-14)23-24(19(15)26)20-22-16-9-4-5-10-17(16)27-20/h1-5,7-10,13,23,25H,6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUNBFKGDKCZLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=NC4=CC=CC=C4S3)C=NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4E)-2-(1,3-benzothiazol-2-yl)-4-{[(3-hydroxypropyl)amino]methylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 2
(4E)-2-(1,3-benzothiazol-2-yl)-4-{[(3-hydroxypropyl)amino]methylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 3
(4E)-2-(1,3-benzothiazol-2-yl)-4-{[(3-hydroxypropyl)amino]methylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 4
(4E)-2-(1,3-benzothiazol-2-yl)-4-{[(3-hydroxypropyl)amino]methylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 5
(4E)-2-(1,3-benzothiazol-2-yl)-4-{[(3-hydroxypropyl)amino]methylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 6
(4E)-2-(1,3-benzothiazol-2-yl)-4-{[(3-hydroxypropyl)amino]methylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

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